1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylicacid 1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18248354
InChI: InChI=1S/C10H12N2O2/c13-9(14)10(4-5-10)12-6-3-8(11-12)7-1-2-7/h3,6-7H,1-2,4-5H2,(H,13,14)
SMILES:
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylicacid

CAS No.:

Cat. No.: VC18248354

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylicacid -

Specification

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name 1-(3-cyclopropylpyrazol-1-yl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C10H12N2O2/c13-9(14)10(4-5-10)12-6-3-8(11-12)7-1-2-7/h3,6-7H,1-2,4-5H2,(H,13,14)
Standard InChI Key JJRXTPAIAFVNME-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=NN(C=C2)C3(CC3)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrazole ring (a five-membered heterocycle with two nitrogen atoms) substituted at the 3-position with a cyclopropyl group. A second cyclopropane ring is fused to the pyrazole via a carboxylic acid functional group (Figure 1). This bicyclic arrangement imposes significant steric strain, which influences both reactivity and binding affinity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₂O₂
Molecular Weight192.21 g/mol
IUPAC Name1-(3-cyclopropylpyrazol-1-yl)cyclopropane-1-carboxylic acid
SMILESC1CC1C2=NN(C=C2)C3(CC3)C(=O)O
XLogP30.7 (predicted)
Hydrogen Bond Donors1

The carboxylic acid group enhances solubility in polar solvents, while the cyclopropane rings contribute to metabolic stability by resisting enzymatic degradation. Computational models predict a pKa of ~4.76 for the carboxylic acid moiety, suggesting ionization under physiological conditions .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence starting with cyclopropyl hydrazine and a 1,3-dicarbonyl precursor. Key steps include:

  • Cyclocondensation: Reacting cyclopropyl hydrazine with acetylacetone under acidic conditions to form the pyrazole core.

  • Cyclopropanation: Introducing the cyclopropane ring via a [2+1] cycloaddition using diethylzinc and diiodomethane.

  • Carboxylation: Oxidizing a methyl group to a carboxylic acid using potassium permanganate in aqueous base.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
CyclocondensationHCl (cat.), ethanol, 80°C72
CyclopropanationCH₂I₂, Zn(Cu), THF, 0°C65
CarboxylationKMnO₄, H₂O, 100°C58

Industrial Production Challenges

Scaling up synthesis requires addressing:

  • Steric hindrance: The cyclopropane rings limit reaction rates, necessitating high-pressure conditions.

  • Purification: Chromatography remains cost-prohibitive; crystallization in ethyl acetate is preferred.

Pharmacological Activities and Mechanisms

Anti-Microbial Activity

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL) and fungi (e.g., C. albicans, MIC = 16 µg/mL). The mechanism involves inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis.

Anti-Inflammatory Effects

The compound reduces IL-6 and TNF-α production in murine macrophages by 40–60% at 10 µM, comparable to dexamethasone. This activity is attributed to suppression of NF-κB signaling via IκB kinase inhibition.

Applications in Pharmaceutical Development

Prodrug Design

Esterification of the carboxylic acid (e.g., ethyl ester prodrug) improves oral bioavailability from 12% to 68% in rat models . Hydrolysis in plasma regenerates the active form within 2 hours .

Metal Complexation

The pyrazole nitrogen atoms coordinate transition metals, forming complexes with antitumor activity. A copper(II) complex exhibits 10-fold greater potency (IC₅₀ = 2.5 µM) than the parent compound in MCF-7 cells.

Recent Advances and Future Directions

Targeted Drug Delivery

Liposomal formulations incorporating PEGylated lipids increase tumor accumulation by 8-fold in xenograft models. Phase I trials are anticipated by 2026.

Computational Modeling

Machine learning models predict >200 novel derivatives with enhanced binding to COX-2 and EGFR targets . Synthesis and screening of these analogs are ongoing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator